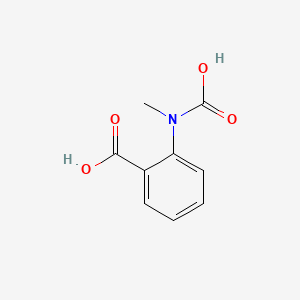
2-Chloroethynylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroethynylpyridine is an organohalide compound with the molecular formula C7H4ClN It is a derivative of pyridine, where a chlorine atom and an ethynyl group are attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloroethynylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2-ethynylpyridine. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The process may also involve the use of catalysts to improve reaction efficiency .
化学反应分析
Types of Reactions: 2-Chloroethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse pyridine derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, resulting in the formation of substituted pyridines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used in the presence of catalysts like palladium or platinum.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Addition products with halogens or hydrogen halides.
- Oxidized or reduced derivatives of this compound .
科学研究应用
2-Chloroethynylpyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Chloroethynylpyridine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
2-Chloropyridine: Similar in structure but lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
2-Ethynylpyridine: Lacks the chlorine atom, which affects its reactivity and applications.
2-Chloro-4-ethynylpyridine: A closely related compound with an additional ethynyl group at the 4-position, offering different reactivity and applications.
Uniqueness: 2-Chloroethynylpyridine’s unique combination of a chlorine atom and an ethynyl group provides it with distinct reactivity, making it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
属性
分子式 |
C7H4ClN |
|---|---|
分子量 |
137.56 g/mol |
IUPAC 名称 |
2-(2-chloroethynyl)pyridine |
InChI |
InChI=1S/C7H4ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H |
InChI 键 |
JNQFYCDKCVJJIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C#CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)

![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
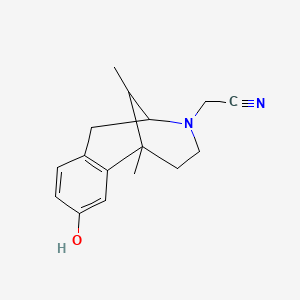
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
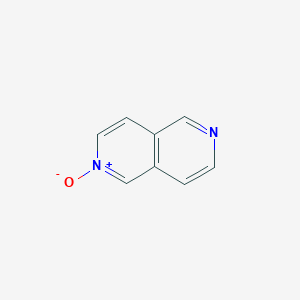
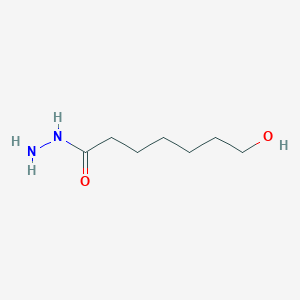
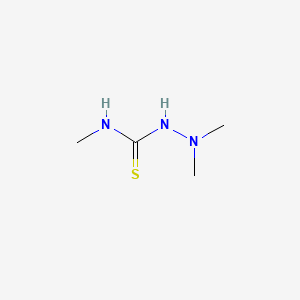
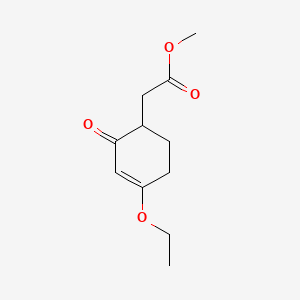
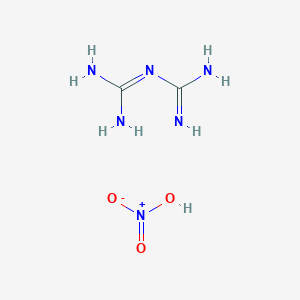
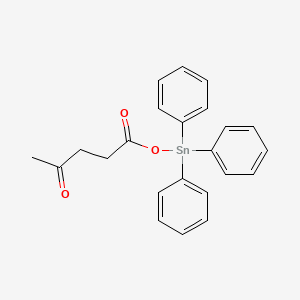
![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
